molecular formula C12H11NO2 B12673345 Carbamic acid, methyl-, 1-naphthyl-1-14C ester CAS No. 3197-91-9

Carbamic acid, methyl-, 1-naphthyl-1-14C ester

Cat. No.: B12673345
CAS No.: 3197-91-9
M. Wt: 203.21 g/mol
InChI Key: CVXBEEMKQHEXEN-OZUIXNLOSA-N
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Description

Carbamic acid, methyl-, 1-naphthyl-1-14C ester (CAS 3197-92-0), also known as Carbaryl-14C, is a radiolabeled carbamate ester. Its molecular formula is C₁₁(¹⁴C)H₁₁NO₂, with a molecular weight of 217.22 g/mol (isotopic labeling included) . The compound is synthesized via a reaction involving triethylamine in tetrahydrofuran (THF) at 20°C for 24 hours, yielding a high-purity product optimized for isotopic tracing applications . This compound is structurally characterized by a methyl carbamate group attached to a 1-naphthyl moiety, with a ¹⁴C isotope incorporated at the carbonyl carbon, making it valuable for metabolic and environmental degradation studies .

Properties

CAS No.

3197-91-9

Molecular Formula

C12H11NO2

Molecular Weight

203.21 g/mol

IUPAC Name

naphthalen-1-yl N-methylcarbamate

InChI

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i11+2

InChI Key

CVXBEEMKQHEXEN-OZUIXNLOSA-N

Isomeric SMILES

CNC(=O)O[14C]1=CC=CC2=CC=CC=C21

Canonical SMILES

CNC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl-, 1-naphthyl-1-14C ester typically involves the reaction of 1-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

[ \text{1-Naphthol} + \text{Methyl isocyanate} \rightarrow \text{Carbamic acid, methyl-, 1-naphthyl ester} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 1-naphthyl-1-14C ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester into corresponding amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

Agricultural Use

Carbaryl is widely utilized in agricultural settings for pest management. Its applications include:

  • Crop Protection : Effective against a variety of pests on fruits, vegetables, nuts, and ornamentals. Studies have shown that carbaryl can significantly reduce pest populations while maintaining crop yield .
  • Residue Studies : Research has focused on the metabolism of carbaryl in plants and animals. For instance, studies have demonstrated that carbaryl residues can be traced in various crops following multiple applications, with significant degradation observed over time .

Biochemical Studies

Carbaryl has been used in numerous biochemical studies to understand its effects on biological systems:

  • Anticholinesterase Activity : As a potent inhibitor of acetylcholinesterase, carbaryl serves as a model compound for studying cholinergic signaling pathways. Research indicates that carbaryl affects arachidonic acid metabolism in macrophages, influencing inflammatory responses and providing insights into the mechanisms underlying pesticide toxicity.
  • Metabolite Analysis : The metabolic pathways of carbaryl have been elucidated through studies involving radiolabeled compounds. For example, experiments with [1-naphthyl-14C]carbaryl have shown that significant amounts are excreted in urine and that metabolites can be identified in milk from lactating cows fed with treated feed .

Environmental Impact Assessments

Research has also focused on the environmental implications of carbaryl use:

  • Toxicological Studies : Carbaryl's impact on non-target organisms has been extensively studied. Investigations into its effects on aquatic life and beneficial insects have raised concerns about its ecological footprint .
  • Human Health Studies : Epidemiological studies have linked carbaryl exposure to potential health risks among agricultural workers, particularly when combined with other environmental stressors like UV radiation . These findings underscore the need for careful risk assessment and management strategies.

Data Tables

Here are some summarized findings from various studies regarding the applications and impacts of carbaryl:

Study FocusKey FindingsReference
Crop ProtectionEffective against pests; minimal impact on crop yield
Metabolism in PlantsSignificant degradation observed; residues traced post-application
Anticholinesterase ActivityInhibits acetylcholinesterase; affects inflammatory responses in macrophages
Environmental ImpactRisks to non-target species; potential human health implications

Case Study 1: Residue Analysis in Crops

In a study examining the residue levels of carbaryl in lettuce after multiple foliar applications, researchers found that while initial residues were high immediately post-treatment, they decreased significantly within a week due to plant metabolism and environmental degradation processes. This study highlights the importance of understanding residue dynamics for food safety assessments .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment conducted on aquatic organisms revealed that carbaryl poses risks to fish and amphibians at certain concentrations. The study emphasized the need for regulatory measures to mitigate these risks when using carbaryl near water bodies .

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 1-naphthyl-1-14C ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in insects, ultimately causing their death .

Comparison with Similar Compounds

Comparison with Similar Carbamic Acid Esters

Structural and Functional Differences

Carbamic acid esters share a common carbamate backbone (–NH–CO–O–) but differ in substituents, which influence their chemical behavior and applications. Key structural distinctions include:

  • Carbamic acid, methyl-, 1-naphthyl-1-14C ester : Features a 1-naphthyl group and methyl carbamate , with ¹⁴C labeling for tracking .
  • Carbamic acid, ethylphenyl-, 1-methylethyl ester (CAS 1013-75-8): Contains an ethylphenyl group and a 1-methylethyl (isopropyl) ester , enhancing lipophilicity .
  • Carbamic acid, [1-[[[1-(4-methoxyphenyl)ethyl]amino]carbonyl]-2-methylpropyl]-, 1-methylpropyl ester (CAS 140923-21-3): Incorporates a 4-methoxyphenyl substituent and a branched alkyl chain, increasing steric hindrance and altering reactivity .

Critical Research Findings

Stability : The ¹⁴C-labeled naphthyl carbamate exhibits greater hydrolytic stability compared to aliphatic carbamates (e.g., ethyl esters), attributed to the aromatic ring’s electron-withdrawing effects .

Toxicity Correlation : Substituent size inversely correlates with acute toxicity; bulkier groups (e.g., 4-methoxyphenyl in CAS 140923-21-3) reduce bioavailability and toxicity .

Commercial Viability : The target compound’s synthesis is cost-effective for large-scale isotopic studies, whereas complex derivatives require niche applications .

Biological Activity

Carbamic acid, methyl-, 1-naphthyl-1-14C ester, commonly known as carbaryl , is a widely used carbamate insecticide. Its biological activity primarily revolves around its mechanism of action as an acetylcholinesterase (AChE) inhibitor, which affects the nervous systems of various organisms. This article delves into the biological activity of carbaryl, including its pharmacokinetics, toxicity, and case studies from diverse research findings.

Overview of Carbaryl

  • Chemical Structure : Carbaryl is chemically identified as 1-naphthyl N-methylcarbamate with a molecular weight of 201.22 g/mol.
  • Mechanism of Action : As a carbamate pesticide, carbaryl functions by reversibly inhibiting AChE, leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission in insects and other organisms .

Pharmacokinetics

The pharmacokinetics of carbaryl have been extensively studied, particularly regarding its absorption, distribution, metabolism, and excretion (ADME) in various animal models.

Absorption and Distribution

  • Rapid Absorption : In rats, approximately 53% and 82% of an oral dose was absorbed within 20 minutes and 1 hour, respectively .
  • Tissue Distribution : Carbaryl is distributed in high concentrations in organs with significant blood flow such as the liver, kidneys, heart, and brain. Notably, studies have shown that carbaryl can cross the placenta and accumulate in fetal tissues .

Metabolism

Carbaryl undergoes metabolic transformations primarily through:

  • Hydroxylation : Leading to the formation of metabolites such as 4-hydroxycarbaryl.
  • Conjugation : Producing water-soluble conjugates that facilitate excretion .

Toxicity Studies

Numerous studies have evaluated the toxicity of carbaryl across different species:

Case Study: Rat Studies

  • Neurotoxicity Assessment : A dose-response study indicated that exposure to carbaryl significantly inhibited AChE activity in rats. The inhibition was dose-dependent with peak effects observed at doses as low as 3 mg/kg .
  • Fetal Accumulation : Research demonstrated that pregnant rats exhibited fetal accumulation of [14C]carbaryl, with significant concentrations found in the liver and brain of fetuses .

In Vitro Studies

In vitro studies have shown that exposure to carbaryl can induce oxidative stress and apoptosis in human umbilical vein endothelial cells at concentrations ranging from 500 to 1000 μM. This highlights potential cytotoxic effects beyond insect species .

Excretion Patterns

Excretion studies indicate that carbaryl is primarily eliminated through urine (approximately 65% within 48 hours), with lesser amounts excreted via feces and expired air. The retention of radioactivity in tissues suggests prolonged biological activity post-exposure .

Summary Table of Biological Activity Findings

Parameter Findings
Mechanism of Action AChE inhibition
Absorption (Rats) 53% absorbed within 20 min
Peak Tissue Concentration Liver, kidneys, brain
Metabolism Hydroxylation and conjugation
Toxicity (Neurotoxic) Significant AChE inhibition
Fetal Accumulation Detected in liver and brain
Excretion (Urine) ~65% within 48 hours

Q & A

Q. How can researchers synthesize Carbamic acid, methyl-, 1-naphthyl-1-14C ester with high radiochemical purity?

Methodological Answer: The synthesis involves introducing the 14C isotope at the naphthyl moiety. A common approach is reacting 1-naphthol-1-14C with methyl isocyanate under anhydrous conditions. Key steps include:

  • Reaction Conditions : Conduct the reaction in a dry solvent (e.g., toluene) at 0–5°C to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to isolate the product.
  • Radiochemical Purity : Verify via radio-TLC or HPLC coupled with a radiometric detector (e.g., scintillation counting) .

Q. Example Reaction Parameters

ParameterValue/Technique
SolventToluene (anhydrous)
Temperature0–5°C
CatalystNone (uncatalyzed)
PurificationColumn chromatography, recrystallization
Purity AnalysisRadio-TLC (Rf = 0.3, silica gel)

Q. What analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the naphthyl and carbamate groups. The 14C label does not affect proton signals but can be confirmed via isotopic mass shifts in 13C NMR .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution MS to validate molecular weight (e.g., m/z 217.1 for C11H11NO2 with 14C isotopic peak) .
  • Infrared Spectroscopy (IR) : Detect characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹ .
  • Radiochemical Analysis : Scintillation counting to quantify 14C activity and ensure no unlabeled contaminants .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (H335) .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes .
  • Waste Disposal : Collect 14C-labeled waste in designated containers for radioactive disposal .

Advanced Research Questions

Q. How can the 14C label be utilized to track metabolic pathways in in vivo studies?

Methodological Answer: Design isotopic tracing experiments as follows:

  • Dosing : Administer the compound orally or intravenously to model organisms (e.g., rodents). Monitor 14C incorporation into metabolites via:
    • Radio-HPLC : Separate metabolites and quantify 14C activity in each fraction .
    • Autoradiography : Localize 14C in tissues post-sacrifice .
  • Data Interpretation : Compare 14C distribution against control groups to identify metabolic byproducts (e.g., 1-naphthol-14C as a hydrolysis product) .

Q. How should researchers address contradictory data in environmental degradation studies (e.g., variable half-lives)?

Methodological Answer: Contradictions often arise from environmental variables. Mitigate by:

  • Controlled Replicates : Conduct degradation studies under standardized conditions (pH, temperature, UV exposure).
  • Cross-Validation : Use complementary methods (e.g., radio-HPLC and GC-MS) to confirm degradation products .
  • Statistical Analysis : Apply ANOVA to assess significance of variable effects (e.g., microbial activity vs. hydrolysis) .

Q. What strategies optimize derivatization of this compound for trace analysis in complex matrices?

Methodological Answer: Enhance detection sensitivity via derivatization:

  • Derivatization Reagents : Use pentafluorobenzyl bromide to introduce electron-capturing groups for GC-ECD analysis .

  • Reaction Optimization :

    ParameterOptimal Condition
    SolventAcetonitrile
    Temperature60°C
    Reaction Time30 minutes
    CatalystTriethylamine
  • Validation : Compare recovery rates (>85%) in spiked soil/water samples .

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